2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
Description
2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one is a fluorinated cyclohexenone derivative featuring a nitro group at the 2-position and a 3-(trifluoromethyl)phenylamino substituent at the 3-position.
Properties
IUPAC Name |
2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBVROWKMYKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for the preparation of nitro compounds include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and the oxidation of primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one exhibit significant anticancer properties. The structure of Mannich bases, which includes this compound, has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Studies have shown that derivatives of Mannich bases can inhibit the proliferation of cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound's structural characteristics make it a candidate for antimicrobial activity. Literature reviews highlight the effectiveness of Mannich bases against a range of pathogens, including bacteria and fungi. The introduction of trifluoromethyl groups is known to enhance biological activity, making this compound a potential lead in the development of new antimicrobial agents .
Organic Synthesis Applications
Synthetic Intermediates
this compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows it to be utilized in the synthesis of more complex molecules. For example, it can be involved in the preparation of triazole derivatives through copper-catalyzed azide–alkyne cycloaddition reactions, which are valuable in medicinal chemistry for developing new drugs .
Material Science Applications
Dye-Sensitized Solar Cells
Research has indicated that compounds with similar structural motifs can act as ligands in coordination chemistry, particularly in dye-sensitized solar cells. The incorporation of such compounds could enhance light absorption and energy conversion efficiency, making them suitable for renewable energy applications .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of Mannich bases derived from cyclohexenones on prostate cancer cells. The results showed that certain derivatives exhibited significant inhibition of cell growth compared to control groups, suggesting their potential use as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of Mannich bases were synthesized and tested against various bacterial strains. The results demonstrated that compounds with trifluoromethyl substitutions had enhanced activity against resistant strains, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Specific Comparisons
The compound belongs to a family of cyclohexenone derivatives with aryl-amino and halogen/nitro substituents. Key analogs include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Positional Isomerism: The 3-(trifluoromethyl)phenylamino group in the target compound versus the 4-substituted isomer (Table 1, row 3) may alter steric interactions and binding affinities in biological systems .
- Core Structure Differences : Fluorexetamine lacks the α,β-unsaturated ketone (cyclohex-2-en-1-one) present in the target compound, which could reduce conjugation effects and alter metabolic pathways .
Biological Activity
2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one (CAS Number: CB5746466) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C13H11F3N2O3
- Molar Mass : 300.23 g/mol
- Chemical Structure : The compound features a cyclohexene ring, a nitro group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly concerning its potential as an antagonist for specific receptors and its role in inhibiting key enzymatic pathways.
Recent studies suggest that this compound may act as an antagonist at the P2Y6 receptor, which is implicated in inflammatory responses and various metabolic diseases. The structure-activity relationship (SAR) of similar compounds indicates that modifications to the phenyl group significantly influence receptor affinity and selectivity .
Study 1: P2Y6 Receptor Antagonism
A study conducted by Ito et al. (2017) reported that certain derivatives of trifluoromethyl-substituted compounds exhibited selective antagonism at the human P2Y6 receptor. The compound 3-nitro-2-(trifluoromethyl)-2H-chromene was identified as a potent antagonist with an IC50 value of approximately 30 μM, indicating effective inhibition of UDP-induced calcium mobilization in astrocytoma cells expressing the receptor . This suggests that this compound could exhibit similar properties due to its structural analogies.
Study 2: Inhibition of Kinase Activity
Another relevant study evaluated a series of oxadiazol derivatives for their inhibitory effects on p38 MAPK, a kinase involved in inflammatory signaling pathways. While the specific activity of this compound was not directly tested, related compounds showed promising inhibitory activity, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
